molecular formula C16H19N3O2 B2781520 Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate CAS No. 2034246-02-9

Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate

Cat. No.: B2781520
CAS No.: 2034246-02-9
M. Wt: 285.347
InChI Key: GCEXWPKFRDLHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate is a heterocyclic compound featuring a fused bicyclic pyrazolo-pyridine core with a benzyl carbamate substituent. The tetrahydropyrazolo[1,5-a]pyridine scaffold imparts structural rigidity, while the carbamate group enhances stability and modulates physicochemical properties. This compound is primarily utilized as a pharmaceutical intermediate, with its carbamate moiety serving as a protective group for amines or as a prodrug functionality in medicinal chemistry applications .

Properties

IUPAC Name

benzyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(21-12-13-6-2-1-3-7-13)17-10-14-11-18-19-9-5-4-8-15(14)19/h1-3,6-7,11H,4-5,8-10,12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEXWPKFRDLHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)OCC3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is characterized by a benzyl group linked to a tetrahydropyrazolo-pyridine structure. This unique configuration allows it to interact with various biological targets, making it a candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrahydropyrazolo[1,5-a]pyridine moiety is known for its ability to inhibit certain kinases and enzymes involved in cancer progression and inflammatory responses. For instance, pyrazole derivatives have demonstrated significant inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase pathways .

Biological Activities

  • Antitumor Activity :
    • Research indicates that pyrazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. A study involving pyrazoles demonstrated enhanced cytotoxicity when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways has been documented. Pyrazole derivatives have been shown to reduce the production of pro-inflammatory cytokines in various models of inflammation .
  • Antimicrobial Activity :
    • Certain pyrazole compounds exhibit antimicrobial properties against a range of pathogens. The structure of this compound may contribute to its effectiveness against bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzyl and tetrahydropyrazolo groups can significantly influence the biological activity of the compound. For example:

Modification Effect on Activity
Substitution on benzyl groupAlters binding affinity to target enzymes
Variation in tetrahydropyrazoloAffects potency against cancer cell lines
Presence of additional functional groupsEnhances solubility and bioavailability

Case Studies

  • Cytotoxicity Study :
    • A study tested several pyrazole derivatives for their cytotoxic effects on breast cancer cells. The results indicated that compounds with halogen substituents exhibited higher cytotoxicity compared to those without such modifications .
  • Combination Therapy :
    • Research exploring the synergistic effects of this compound with established chemotherapeutics revealed promising results in enhancing treatment efficacy while minimizing side effects in resistant cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate, a comparative analysis with structurally related compounds is provided below.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Functional Group Role
This compound (Target) Tetrahydropyrazolo[1,5-a]pyridine Benzyl carbamate Stability, amine protection
Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate Tetrahydropyrazolo[1,5-a]pyridine Chloromethyl, methyl ester Synthetic intermediate
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride Tetrahydropyrazolo[1,5-a]pyridine Primary amine (dihydrochloride salt) Bioavailability enhancement
Methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate Pyrazolo[3,4-b]pyridine 2-Fluorobenzyl, carbamate Enhanced lipophilicity
Tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides Tetrahydropyrazolo[1,5-c]pyrimidine Carboxamide Drug discovery scaffolds

Physicochemical and Reactivity Profiles

  • Carbamate vs. Ester/Amide : The benzyl carbamate in the target compound offers greater hydrolytic stability compared to methyl esters () but less than carboxamides (), balancing reactivity for controlled release .
  • Salt Forms : The dihydrochloride salt of the methanamine precursor () improves aqueous solubility, whereas the neutral carbamate (target compound) enhances membrane permeability .
  • Halogen Effects: The 2-fluorobenzyl group in ’s compound increases lipophilicity and metabolic stability compared to the non-halogenated benzyl group in the target compound .

Commercial and Industrial Relevance

  • Bulk Availability : The methanamine dihydrochloride precursor () and methyl ester intermediate () are commercially available, streamlining large-scale synthesis of the target compound .
  • Patent Activity : Compounds like the fluorobenzyl-pyrazolo[3,4-b]pyridine derivative () highlight industrial interest in pyrazolo-pyridine hybrids for therapeutic applications .

Q & A

Q. What are the key structural features of benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate, and how do they influence its reactivity and biological activity?

The compound features a bicyclic 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core with a benzyl carbamate group attached via a methyl bridge. The tetrahydropyrazolo[1,5-a]pyridine moiety is a nitrogen-rich heterocycle known for its conformational flexibility and ability to engage in hydrogen bonding or π-π stacking interactions with biological targets . The carbamate group introduces hydrolytic instability under acidic or basic conditions, which can be leveraged for prodrug strategies. This structural duality enables both pharmacological activity (e.g., enzyme inhibition) and tunable physicochemical properties (e.g., solubility) .

Q. What are common synthetic challenges in preparing this compound, and how are they addressed?

Key challenges include:

  • Regioselectivity : Ensuring proper functionalization of the pyrazolo-pyridine core during multi-step synthesis.
  • Purification : Separation of intermediates using techniques like column chromatography or recrystallization to avoid side products (e.g., over-alkylation) .
  • Stability : Protecting the carbamate group from premature hydrolysis by using anhydrous solvents (e.g., DMF) and inert atmospheres .
    Standard protocols involve monitoring reactions via TLC and optimizing catalyst systems (e.g., triethylamine for carbamate formation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates for carbamate formation.
  • Temperature control : Maintaining 0–5°C during carbamoylation minimizes side reactions .
  • Catalysts : Using DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling .
    Recent advances in microwave-assisted synthesis reduce reaction times (e.g., from 24 hours to 2 hours) while improving yields by 15–20% .

Q. What analytical techniques are critical for resolving stereochemical or regiochemical ambiguities in derivatives of this compound?

  • NMR spectroscopy : 2D NOESY or COSY experiments identify spatial proximity of protons in diastereomers .
  • X-ray crystallography : Confirms absolute configuration of crystalline intermediates .
  • HPLC-MS with chiral columns : Resolves enantiomeric mixtures (e.g., using amylose-based stationary phases) .

Q. How do structural modifications (e.g., substituents on the pyrazolo-pyridine ring) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target affinity (e.g., kinase inhibition) .
  • Bulkier substituents on the benzyl carbamate reduce off-target interactions but may decrease solubility.
    For example, replacing benzyl with a methyl group in analogs reduces cytotoxicity by 30% but increases IC50 values against p38 MAP kinase .

Data Contradiction and Validation

Q. How can researchers reconcile conflicting data on the biological targets of this compound (e.g., HIV integrase vs. cancer-related kinases)?

Contradictions may arise from assay conditions (e.g., cell type, concentration) or structural analogs with divergent substituents. Strategies include:

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
  • Crystallographic studies : Resolve binding modes to confirm interactions with specific active sites (e.g., HIV integrase vs. kinase ATP pockets) .

Q. What methods are recommended for validating the stability of this compound under physiological conditions?

  • pH-dependent stability tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Plasma stability assays : Measure half-life in human plasma to predict in vivo behavior .
  • LC-MS metabolite profiling : Identify hydrolysis products (e.g., benzyl alcohol) .

Methodological Recommendations

Q. What in silico tools are effective for predicting the ADME profile of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like CYP450 enzymes.
  • SwissADME : Estimates logP (lipophilicity), aqueous solubility, and BBB permeability .
  • MD simulations : Assess conformational dynamics in biological membranes .

Q. How can researchers design derivatives with improved blood-brain barrier (BBB) penetration?

  • Reducing molecular weight : Aim for <450 Da.
  • Introducing hydrogen-bond donors : Limit to ≤3 to enhance passive diffusion.
  • LogP optimization : Target 2–3 for balanced lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.